2-Cloro-4-(1H-2-imidazolyl)piridina

Descripción general

Descripción

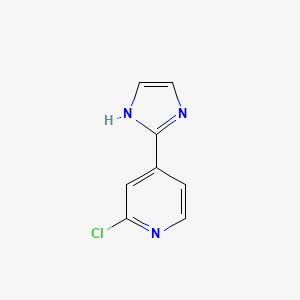

2-Chloro-4-(1H-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Aplicaciones Científicas De Investigación

2-Chloro-4-(1H-2-imidazolyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole derivatives have been widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mode of Action

One study suggests that a compound with a similar structure has shown potent in vitro antipromastigote activity, which might be due to its fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, depending on their specific molecular structure and the biological system in which they are active .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its therapeutic effectiveness, and its potential for side effects .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1H-2-imidazolyl)pyridine typically involves the reaction of 2-chloropyridine with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-(1H-2-imidazolyl)pyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(1H-2-imidazolyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are often used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the imidazole ring .

Comparación Con Compuestos Similares

2-Chloro-4-(1H-2-imidazolyl)pyridine can be compared with other similar compounds, such as:

2-Chloro-4-(1H-imidazol-2-yl)pyridine: Similar structure but different substitution pattern.

Imidazo[1,2-a]pyridines: These compounds share the imidazole-pyridine scaffold but have different substitution patterns and properties.

Benzimidazole: Another important heterocyclic compound with a similar imidazole ring but fused with a benzene ring.

The uniqueness of 2-Chloro-4-(1H-2-imidazolyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

2-Chloro-4-(1H-2-imidazolyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

2-Chloro-4-(1H-2-imidazolyl)pyridine features a pyridine ring substituted with a chlorine atom and an imidazole group, contributing to its unique reactivity and biological profile. The presence of halogen atoms typically enhances the compound's interaction with biological targets, influencing its efficacy and selectivity.

The biological activity of 2-Chloro-4-(1H-2-imidazolyl)pyridine is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and coordinate with metal ions, which is significant for enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal properties. For instance, studies on imidazo[1,2-a]pyridine derivatives have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies have highlighted the potential of this scaffold in developing novel anticancer agents by modifying substituents to enhance potency and selectivity against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridine derivatives suggest that the position and nature of substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups like halogens at specific positions can enhance the compound's ability to interact with biological targets .

| Substituent Position | Type of Substituent | Biological Activity |

|---|---|---|

| 4 | Chlorine | Increased enzyme inhibition |

| 6 | Fluorine | Enhanced anticancer activity |

| 2 | Methyl | Improved antimicrobial properties |

Study on Antibacterial Activity

A study examining the antibacterial effects of various imidazo[1,2-a]pyridine derivatives showed that modifications at the 4-position significantly increased activity against common bacterial strains. The derivatives were tested in vitro against S. aureus and E. coli, demonstrating MIC values that confirmed their potential as antibacterial agents .

Investigation on Anticancer Properties

In another investigation focusing on the anticancer potential of imidazo[1,2-a]pyridine derivatives, researchers synthesized several analogs that exhibited cytotoxic effects on human cancer cell lines. The study emphasized the importance of the imidazole ring in mediating these effects through interaction with cellular pathways involved in proliferation and apoptosis .

Propiedades

IUPAC Name |

2-chloro-4-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGZPMXRPORCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647315 | |

| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006589-03-2 | |

| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.